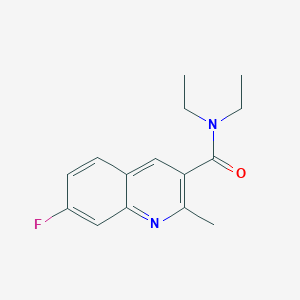
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 belongs to the family of quinoline derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide is not fully understood, but it is thought to work by inhibiting the NF-kB pathway. The NF-kB pathway is involved in inflammation and cell survival, and its inhibition by N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide induces apoptosis in cancer cells and inhibits the growth of cancer cells. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal studies, N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide in lab experiments is its relative ease of synthesis. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide can be synthesized in a laboratory setting using relatively simple procedures. Additionally, N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to have a variety of potential therapeutic applications, making it a versatile compound for research. One limitation of using N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide in lab experiments is its relatively low solubility in water, which may limit its application in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide. One area of interest is in the development of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide-based cancer therapies. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide and its potential therapeutic applications in other diseases such as neurodegenerative diseases and inflammatory diseases. Finally, the development of more efficient synthesis methods for N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide may increase its availability for research and potential therapeutic use.
Conclusion
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide, or N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for a variety of potential therapeutic applications. The synthesis method for N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide is relatively simple, and there are several potential future directions for research on N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide. Further research is needed to fully understand the mechanism of action of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide can be synthesized by reacting 2-methyl-7-nitroquinoline with ethylamine and then reducing the resulting compound with sodium dithionite. The product is then treated with hydrochloric acid to yield N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been widely studied for its potential therapeutic properties. One of the most promising applications of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide is in the treatment of cancer. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has also been studied for its neuroprotective properties and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-4-18(5-2)15(19)13-8-11-6-7-12(16)9-14(11)17-10(13)3/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFLQHGHQJLSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C2C=C(C=CC2=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

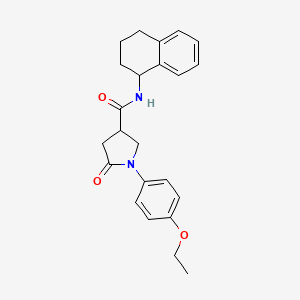
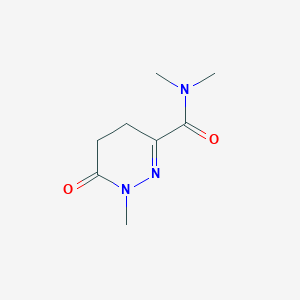

![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)
![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
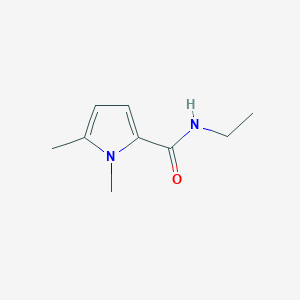
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)

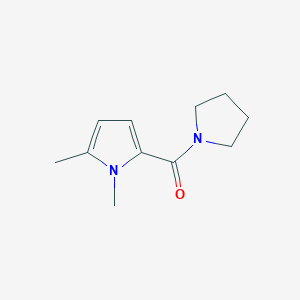
![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)

